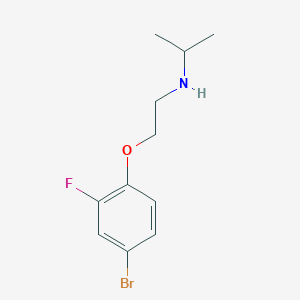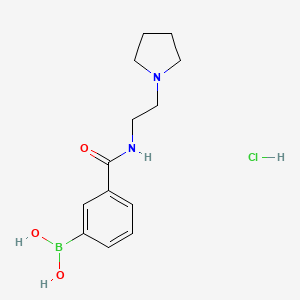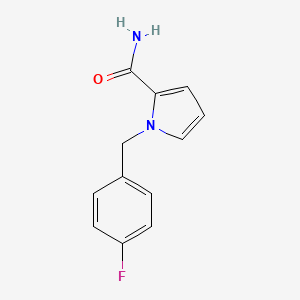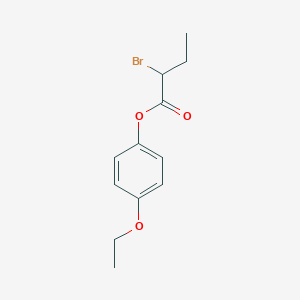
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves elimination reactions, where a base removes a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion .Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 18 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
- Chemoenzymatic Strategy for Levofloxacin Precursor : A study by Mourelle-Insua et al. (2016) developed enzymatic strategies for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).
Synthesis and Reactions
- Potassium Amide Reaction with Bromopyridines : J. Streef and H. J. Hertog (2010) explored the reactions of various 2-bromopyridines, including ones with phenoxy substitutions, with potassium amide in liquid ammonia (Streef & Hertog, 2010).
- Domino Reaction for Synthesis of Dihydropyridines : Cui et al. (2007) developed a synthesis method for N-substituted 1,4-dihydropyridines, using compounds similar to N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine (Cui et al., 2007).
Fluorescent Probes and pH Measurement
- Fluorinated o-Aminophenol Derivatives : Rhee, Levy, and London (1995) modified the 2-aminophenol group, similar in structure to the compound , to create pH-sensitive probes for biological applications (Rhee, Levy, & London, 1995).
Radiopharmaceutical Applications
- Synthesis of Radiopharmaceuticals : Stoll et al. (2004) explored the use of 4-[18F]fluorophenol, a related compound, in synthesizing potential radiopharmaceuticals (Stoll et al., 2004).
Metal Ion Complex Formation
- Hexadentate N3O3 Amine Phenol Ligands : Liu et al. (1993) investigated N3O3 amine phenols for metal ion complexation, providing insights relevant to similar compounds (Liu et al., 1993).
Noncovalent Interactions and Crystallography
- Quantitative Assessment in Thiadiazole Derivatives : El-Emam et al. (2020) synthesized and analyzed structures similar to the compound , focusing on noncovalent interactions and crystallographic analysis (El-Emam et al., 2020).
Electrophilic Amination Studies
- Amination of Fluorophenol with Diazenes : Bombek et al. (2004) studied the amination of fluorophenols, shedding light on reactions pertinent to compounds like this compound (Bombek et al., 2004).
Dopamine Receptor Studies
- Synthesis and Receptor Affinities of Derivatives : Claudi et al. (1990) synthesized and evaluated the dopamine receptor affinities of derivatives similar to the compound , contributing to neuropharmacological research (Claudi et al., 1990).
Complex Formation with Lanthanide Metals
- Complexation with Lanthanide Ions : Caravan et al. (1995) and Orvig et al. (1997) studied the complexation properties of amine phenols with lanthanide ions, providing insights into metal-ligand interactions relevant to this compound (Caravan et al., 1995), (Orvig et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-bromo-2-fluorophenoxy)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFNO/c1-8(2)14-5-6-15-11-4-3-9(12)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAXXJLRIAXYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)

![Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B1438514.png)



![2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1438519.png)
![3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1438520.png)
amine](/img/structure/B1438524.png)
![2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B1438525.png)

![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid](/img/structure/B1438531.png)
![(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B1438532.png)
